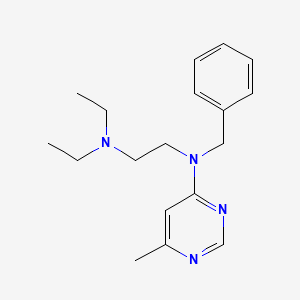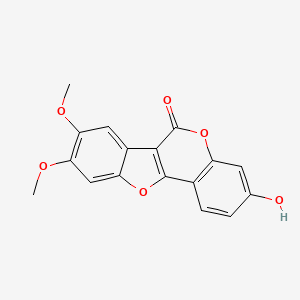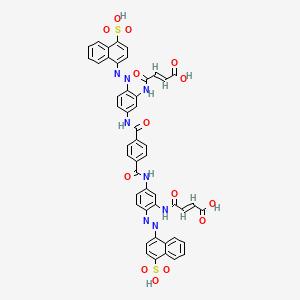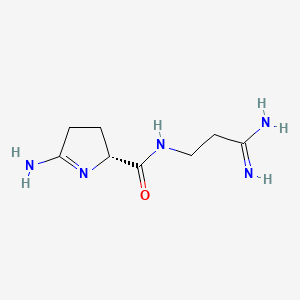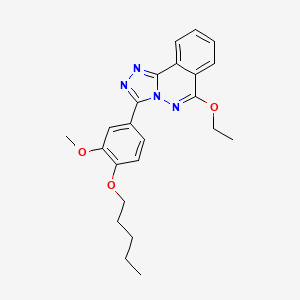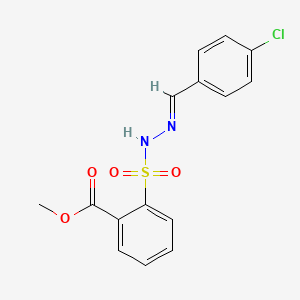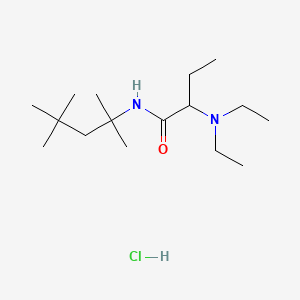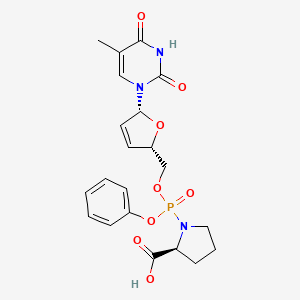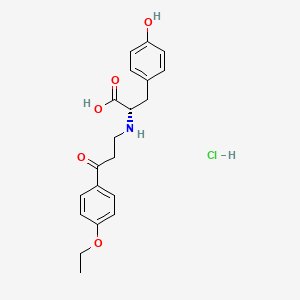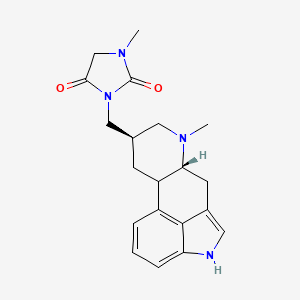![molecular formula C20H22IN3 B12721890 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide CAS No. 21584-04-3](/img/structure/B12721890.png)
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide is an organic compound known for its unique chemical properties and applications This compound is characterized by the presence of a quinolinium core, which is a heterocyclic aromatic compound, and a dimethylamino group attached to a phenyl ring The iodide ion serves as the counterion, balancing the charge of the quinolinium cation
準備方法
The synthesis of 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an amine in the presence of a base to form an imine. In this case, 4-(Dimethylamino)benzaldehyde is reacted with 1-ethylquinolinium iodide under reflux conditions to form the desired product. The reaction is typically carried out in a solvent such as methanol, and the product is purified by recrystallization .
化学反応の分析
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and optoelectronic applications. In biological systems, it can interact with cellular components, leading to changes in fluorescence that can be used for imaging purposes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide can be compared with other similar compounds, such as:
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-methylquinolinium iodide: This compound has a similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may have different photophysical characteristics.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: This compound has a stilbazolium core instead of a quinolinium core.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
特性
CAS番号 |
21584-04-3 |
|---|---|
分子式 |
C20H22IN3 |
分子量 |
431.3 g/mol |
IUPAC名 |
4-[(1-ethylquinolin-1-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C20H22N3.HI/c1-4-23-19(12-9-16-7-5-6-8-20(16)23)15-21-17-10-13-18(14-11-17)22(2)3;/h5-15H,4H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
KVJKLJUBTXOKEC-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


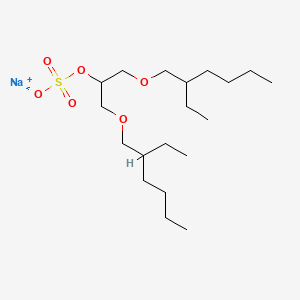
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
